1,3-Bis(2-(allyloxy)phenoxy)propan-2-ol
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Overview
Description
1,3-Bis(2-(allyloxy)phenoxy)propan-2-ol is a synthetic organic compound that belongs to the family of epoxy resins. It is widely used in various industrial applications, including the production of coatings, adhesives, and plastics. The compound is known for its unique chemical structure, which includes two allyloxy groups attached to a phenoxy ring, providing it with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-(allyloxy)phenoxy)propan-2-ol typically involves the reaction of 2-allyloxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which then undergoes ring-opening to yield the final product. The reaction conditions usually include:
Temperature: 50-70°C
Solvent: Toluene or dichloromethane
Reaction Time: 6-12 hours
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The process involves:
Raw Materials: 2-allyloxyphenol, epichlorohydrin, sodium hydroxide
Catalysts: Quaternary ammonium salts
Purification: Distillation or recrystallization to remove impurities
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-(allyloxy)phenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form epoxides or aldehydes.
Reduction: The phenoxy ring can be reduced to form cyclohexanol derivatives.
Substitution: The allyloxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products Formed
Epoxides: Formed by oxidation of allyloxy groups.
Cyclohexanol Derivatives: Formed by reduction of the phenoxy ring.
Halogenated Derivatives: Formed by substitution reactions.
Scientific Research Applications
1,3-Bis(2-(allyloxy)phenoxy)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of high-performance coatings, adhesives, and composite materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-(allyloxy)phenoxy)propan-2-ol involves its interaction with various molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with Cell Membranes: Alter membrane fluidity and permeability, affecting cellular functions.
Modulate Signal Transduction: Influence signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A diglycidyl ether (BADGE): A widely used epoxy resin with similar chemical properties.
1,3-Bis(2-hydroxyphenoxy)propan-2-ol: A related compound with hydroxyl groups instead of allyloxy groups.
1,3-Bis(2-methoxyphenoxy)propan-2-ol: A compound with methoxy groups, providing different reactivity.
Uniqueness
1,3-Bis(2-(allyloxy)phenoxy)propan-2-ol is unique due to its allyloxy groups, which confer distinct reactivity and chemical properties. These groups allow for versatile chemical modifications and applications in various fields, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
1,3-bis(2-prop-2-enoxyphenoxy)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-3-13-23-18-9-5-7-11-20(18)25-15-17(22)16-26-21-12-8-6-10-19(21)24-14-4-2/h3-12,17,22H,1-2,13-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCXMLAPZBBZOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1OCC(COC2=CC=CC=C2OCC=C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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